

Spectroscopic Profile of 2-Phenoxypropionyl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Phenoxypropionyl chloride*

Cat. No.: B089491

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **2-phenoxypropionyl chloride**, a key intermediate in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-phenoxypropionyl chloride**. This structured presentation allows for easy reference and comparison of its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Protons	Chemical Shift (δ) ppm	Multiplicity	Solvent
Aromatic (C ₆ H ₅)	7.27	m	CDCl ₃ [1]
Aromatic (C ₆ H ₅)	7.01	m	CDCl ₃ [1]
Aromatic (C ₆ H ₅)	6.87	m	CDCl ₃ [1]
Methine (CH)	4.916	q	CDCl ₃ [1]
Methyl (CH ₃)	1.708	d	CDCl ₃ [1]

¹³C NMR Data

While a specific experimental spectrum with assigned peaks for **2-phenoxypropionyl chloride** is not readily available in the public domain, the expected chemical shift ranges for the carbon atoms can be predicted based on the functional groups present in the molecule. The data acquisition has been noted to be performed in Chloroform-d.[\[2\]](#)

Carbon Atom	Expected Chemical Shift (δ) ppm
Carbonyl (C=O)	170 - 175
Aromatic (C-O)	155 - 160
Aromatic (C-H)	120 - 130
Aromatic (C-H)	115 - 125
Methine (CH-O)	70 - 80
Methyl (CH ₃)	15 - 25

Mass Spectrometry (MS)

The mass spectrum of **2-phenoxypropionyl chloride** shows a molecular ion peak consistent with its molecular formula (C₉H₉ClO₂).

m/z	Relative Intensity (%)	Assignment
184	14.0	[M] ⁺ (Molecular Ion)
186	5.0	[M+2] ⁺ (Isotope Peak)
121	100.0	[C ₇ H ₅ O ₂] ⁺
94	24.6	[C ₆ H ₆ O] ⁺
77	59.7	[C ₆ H ₅] ⁺

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for **2-phenoxypropionyl chloride** is not publicly available. However, the characteristic absorption frequencies for its principal functional groups are well-established.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
C=O (Acid Chloride)	1785 - 1815 (strong)	Stretch
C-O (Aromatic Ether)	1200 - 1275 (strong)	Asymmetric Stretch
C-O (Aromatic Ether)	1000 - 1075 (strong)	Symmetric Stretch
C-H (Aromatic)	3000 - 3100 (medium)	Stretch
C=C (Aromatic)	1400 - 1600 (medium)	Stretch
C-Cl	600 - 800 (strong)	Stretch

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **2-phenoxypropionyl chloride** is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl_3).
- A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: A 300 MHz (or higher) NMR spectrometer.
- Parameters:
 - Number of scans: 16
 - Acquisition time: ~3-4 seconds
 - Relaxation delay: 1 second
 - Pulse width: 90°
 - Spectral width: -2 to 12 ppm

^{13}C NMR Spectroscopy:

- Instrument: A 75 MHz (or higher) NMR spectrometer.
- Parameters:
 - Number of scans: 1024 or more (due to the low natural abundance of ^{13}C)
 - Acquisition time: ~1-2 seconds
 - Relaxation delay: 2 seconds
 - Pulse program: Proton-decoupled
 - Spectral width: 0 to 200 ppm

Mass Spectrometry (MS)

Sample Introduction:

- A dilute solution of **2-phenoxypropionyl chloride** is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
- The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.

Instrumentation and Parameters:

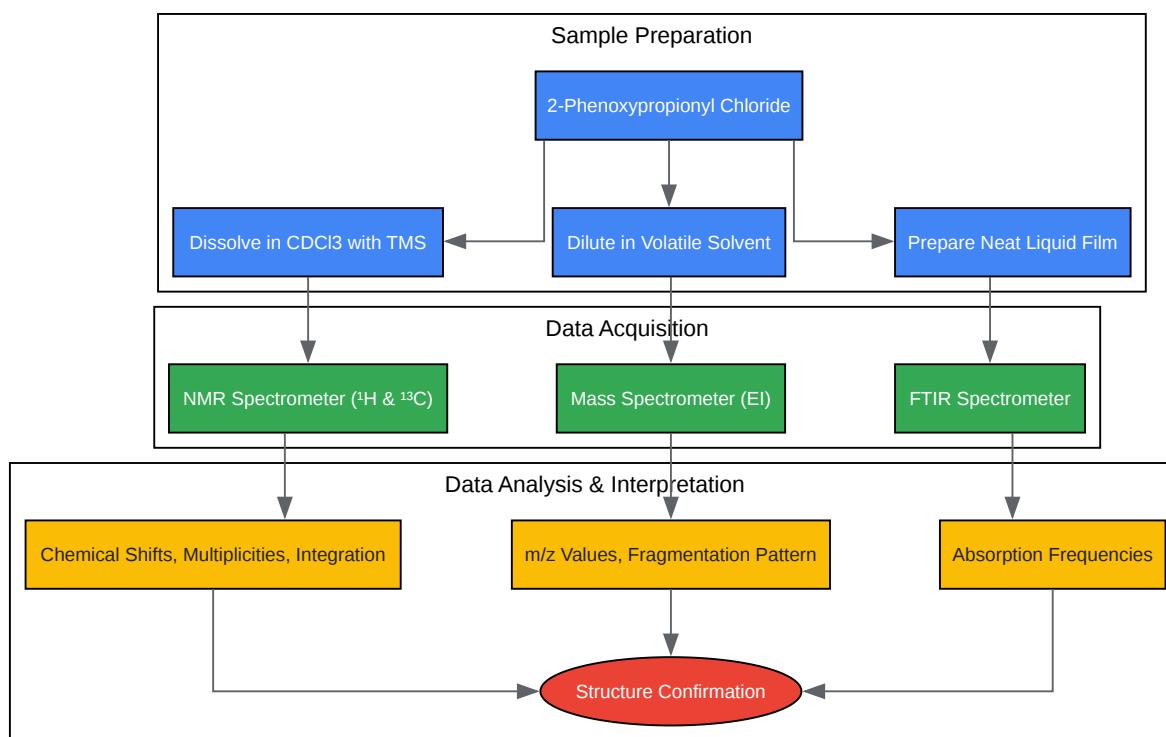
- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Parameters:
 - Ionization energy: 70 eV
 - Source temperature: 200-250 °C
 - Mass range: m/z 40-400
 - Scan speed: 1000 amu/s

Infrared (IR) Spectroscopy

Sample Preparation:

- A thin film of neat liquid **2-phenoxypropionyl chloride** is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation and Parameters:


- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹

- Resolution: 4 cm⁻¹
- Number of scans: 16-32
- A background spectrum of the clean KBr/NaCl plates is recorded and automatically subtracted from the sample spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **2-phenoxypropionyl chloride**.

Workflow for Spectroscopic Analysis of 2-Phenoxypropionyl Chloride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-PHOXYPROPYONYL CHLORIDE(122-35-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Phenoxypropionyl Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b089491#spectroscopic-data-for-2-phenoxypropionyl-chloride-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com